[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is a chemical compound with the molecular formula C₁₀H₁₁ClOS and a CAS number of 1004968-11-9. This compound features a sulfinyl group attached to a benzene ring, along with a chloro-substituted cyclopropyl moiety. Its structure can be visualized as a benzene ring bonded to a sulfinyl group, which in turn is connected to a 1-chloro-2-methylcyclopropyl group. The presence of the chlorine atom and the cyclopropyl structure contributes to its unique reactivity and potential biological activities .
The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be achieved through several methods:
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene has potential applications in various fields:
Interaction studies involving [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically focus on:
Several compounds share structural similarities with [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. Here are some comparable compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-Chloro-2-methylcyclopropane | Contains a cyclopropane ring without sulfinyl group | Simpler structure, less reactive |
Benzothiazole sulfoxide | Contains sulfur and nitrogen in the ring | Known for significant biological activity |
Phenylsulfonic acid | Contains a phenolic structure with sulfonic acid | Strong acidity and solubility properties |
The uniqueness of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene lies in its specific combination of halogenated cyclopropane and sulfinyl functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9) is an organosulfur compound featuring a benzene ring directly bonded to a sulfinyl group (-SO-). The sulfinyl group is further attached to a cyclopropane ring substituted with a chlorine atom at the 1-position and a methyl group at the 2-position. This molecular architecture creates a chiral center at the cyclopropane ring, imparting stereochemical complexity.
The IUPAC name is derived systematically:
The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol.
While direct crystallographic data for [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is limited, insights can be drawn from analogous arylcyclopropane systems. For example:
¹H NMR:
¹³C NMR:
Proton Environment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
---|---|---|
Cyclopropane (CH₂) | 0.88–1.01 (m) | 33–35 |
Methyl (CH₃) | 2.23–2.26 (s) | 21–23 |
Aromatic (ortho/para) | 7.0–7.6 (m) | 124–145 |
Key fragments: